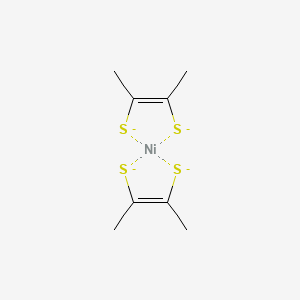
Nickel, bis(2-butene-2,3-dithiolato(2-)-kappaS,kappaS')-, (SP-4-1)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel is a coordination compound with the molecular formula C₈H₁₂NiS₄ It is known for its unique structure, where the nickel ion is coordinated by two butene-2,3-dithiolate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel typically involves the reaction of nickel salts with butene-2,3-dithiol in the presence of a base. One common method is as follows:
Nickel Salt Preparation: Dissolve a nickel salt, such as nickel(II) chloride, in water.
Ligand Preparation: Prepare butene-2,3-dithiol by reacting butene with hydrogen sulfide in the presence of a catalyst.
Complex Formation: Mix the nickel salt solution with the butene-2,3-dithiol solution under inert atmosphere conditions. Add a base, such as sodium hydroxide, to facilitate the formation of the complex.
Isolation: The resulting Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel complex is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Preparation: Large-scale preparation of nickel salts and butene-2,3-dithiol.
Continuous Reaction: Continuous mixing of reactants in a reactor under controlled conditions.
Purification: Use of industrial filtration and recrystallization techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0).
Substitution: Ligand substitution reactions can occur, where the butene-2,3-dithiolate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of phosphines or amines as substituting ligands.
Major Products
Oxidation: Nickel(III) complexes with modified ligand structures.
Reduction: Nickel(I) or nickel(0) complexes.
Substitution: New nickel complexes with different ligands.
Scientific Research Applications
Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel has several scientific research applications:
Materials Science: Used in the development of conductive polymers and materials with unique electronic properties.
Catalysis: Acts as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biological Studies: Investigated for its potential role in biological systems and its interaction with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications, particularly in metal-based drugs.
Mechanism of Action
The mechanism of action of Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel involves its ability to coordinate with other molecules and ions. The nickel center can undergo redox reactions, facilitating electron transfer processes. The butene-2,3-dithiolate ligands provide stability to the complex and can participate in ligand exchange reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Similar Compounds
Bis[1,2-ethanedithiolato(2-)-S,S’]nickel: Similar structure but with ethanedithiol ligands.
Bis[1,2-benzenedithiolato(2-)-S,S’]nickel: Contains benzenedithiol ligands, offering different electronic properties.
Bis[1,2-cyclohexanedithiolato(2-)-S,S’]nickel: Features cyclohexanedithiol ligands, providing different steric effects.
Uniqueness
Bis[2-butene-2,3-dithiolato(2-)-S,S’]nickel is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles.
Properties
CAS No. |
38951-94-9 |
|---|---|
Molecular Formula |
C8H12NiS4-4 |
Molecular Weight |
295.1 g/mol |
IUPAC Name |
(Z)-but-2-ene-2,3-dithiolate;nickel |
InChI |
InChI=1S/2C4H8S2.Ni/c2*1-3(5)4(2)6;/h2*5-6H,1-2H3;/p-4/b2*4-3-; |
InChI Key |
QIIUAXISDIPKDP-FDGPNNRMSA-J |
Isomeric SMILES |
C/C(=C(/[S-])\C)/[S-].C/C(=C(/[S-])\C)/[S-].[Ni] |
Canonical SMILES |
CC(=C(C)[S-])[S-].CC(=C(C)[S-])[S-].[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


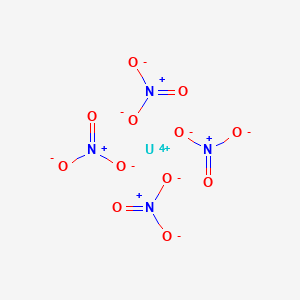
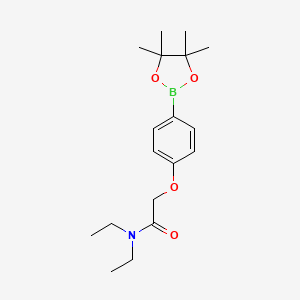
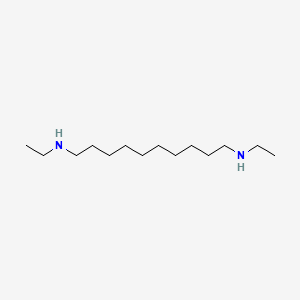
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
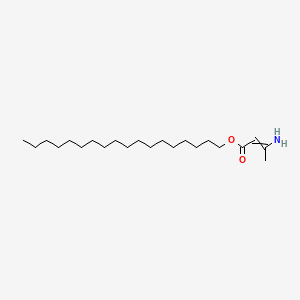
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
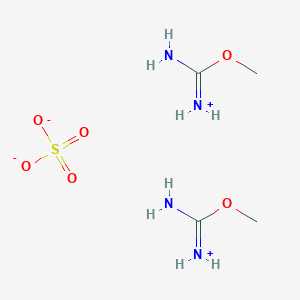
![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
![3,3',3'',3'''-(1,3-Propanediyldiphosphinidyne)tetrakis[4-methoxybenzenesulfonic acid]](/img/structure/B13733468.png)
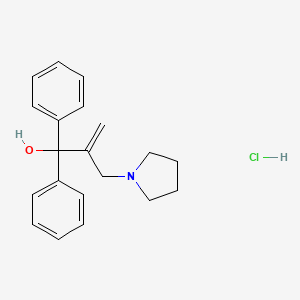
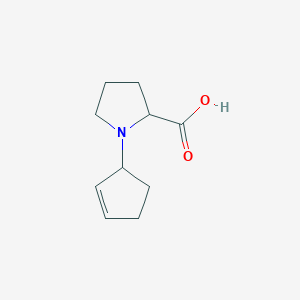
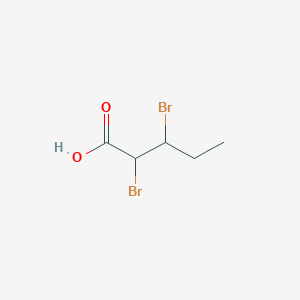
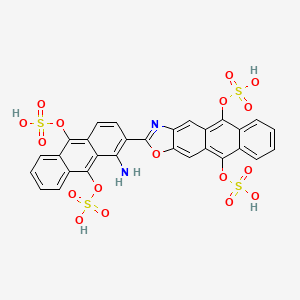
![3-[3-(3-aminophenyl)-5-(1,3-dithian-2-yl)phenyl]aniline](/img/structure/B13733486.png)
